molecular formula C18H17ClN2O2S B12122052 1-(4-Chlorophenyl)-3-[(furan-2-yl)methyl]-3-[(3-methylthiophen-2-yl)methyl]urea

1-(4-Chlorophenyl)-3-[(furan-2-yl)methyl]-3-[(3-methylthiophen-2-yl)methyl]urea

Cat. No.: B12122052
M. Wt: 360.9 g/mol
InChI Key: KWLBEPSCVYBSDG-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[(furan-2-yl)methyl]-3-[(3-methylthiophen-2-yl)methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a chlorophenyl group, a furan ring, and a thiophene ring, each attached to the urea moiety through methylene linkers. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-[(furan-2-yl)methyl]-3-[(3-methylthiophen-2-yl)methyl]urea typically involves the following steps:

  • Preparation of Intermediates

      4-Chlorophenyl Isocyanate: This can be synthesized by reacting 4-chloroaniline with phosgene.

      Furan-2-ylmethanol: This is commercially available or can be synthesized by reducing furfural.

      3-Methylthiophene-2-ylmethanol: This can be synthesized by reducing 3-methylthiophene-2-carboxaldehyde.

  • Formation of Urea Derivative

    • The urea derivative is formed by reacting 4-chlorophenyl isocyanate with furan-2-ylmethanol and 3-methylthiophene-2-ylmethanol in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve:

    Optimization of Reaction Conditions: Ensuring the reactions are efficient and scalable.

    Purification: Using techniques such as recrystallization or chromatography to obtain the pure compound.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-[(furan-2-yl)methyl]-3-[(3-methylthiophen-2-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Reduced forms of the urea derivative.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-3-[(furan-2-yl)methyl]-3-[(3-methylthiophen-2-yl)methyl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[(furan-2-yl)methyl]-3-[(3-methylthiophen-2-yl)methyl]urea depends on its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.

    DNA/RNA: Interaction with genetic material, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-[(furan-2-yl)methyl]urea: Lacks the thiophene ring, making it less complex.

    1-(4-Chlorophenyl)-3-[(3-methylthiophen-2-yl)methyl]urea: Lacks the furan ring, which may affect its reactivity and biological activity.

    1-(4-Chlorophenyl)-3-[(furan-2-yl)methyl]-3-[(thiophen-2-yl)methyl]urea: Similar but without the methyl group on the thiophene ring.

Uniqueness

1-(4-Chlorophenyl)-3-[(furan-2-yl)methyl]-3-[(3-methylthiophen-2-yl)methyl]urea is unique due to the presence of both furan and thiophene rings, each with specific substituents. This structural complexity may confer unique chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H17ClN2O2S

Molecular Weight

360.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-(furan-2-ylmethyl)-1-[(3-methylthiophen-2-yl)methyl]urea

InChI

InChI=1S/C18H17ClN2O2S/c1-13-8-10-24-17(13)12-21(11-16-3-2-9-23-16)18(22)20-15-6-4-14(19)5-7-15/h2-10H,11-12H2,1H3,(H,20,22)

InChI Key

KWLBEPSCVYBSDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CN(CC2=CC=CO2)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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